molecular formula C8H13NO2 B1628351 Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 121564-88-3

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B1628351
CAS No.: 121564-88-3
M. Wt: 155.19 g/mol
InChI Key: LVBCACDXSOCLCG-UHFFFAOYSA-N
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Description

Methyl 1-azabicyclo[221]heptane-3-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the palladium-catalyzed approach mentioned above could be adapted for larger-scale production, given its efficiency and broad substrate scope.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclic structure, which makes it reactive under specific conditions.

Common Reagents and Conditions

    Oxidation: The compound can undergo oxidation reactions using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylamines from oxidation and alkylated products from substitution reactions.

Scientific Research Applications

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.1]heptane: This compound is structurally similar but lacks the ester functional group.

    Bicyclo[2.2.1]heptane: This compound does not contain a nitrogen atom, making it less reactive in certain chemical reactions.

Uniqueness

Methyl 1-azabicyclo[221]heptane-3-carboxylate is unique due to its combination of a bicyclic structure with a nitrogen atom and an ester functional group

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBCACDXSOCLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557791
Record name Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121564-88-3
Record name Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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